![molecular formula C11H15NO2 B13188176 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13188176.png)
1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)-7-oxa-2-azaspiro[35]nonane is a spirocyclic compound that features a unique structural motif combining a furan ring and an azaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane typically involves the condensation of furan derivatives with appropriate azaspiro precursors. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Major Products Formed:
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Halogenated or alkylated furan derivatives
Applications De Recherche Scientifique
1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of new materials with unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like tyrosinase by binding to the catalytic and allosteric sites, thereby preventing the enzyme’s activity . This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the enzyme’s active site.
Comparaison Avec Des Composés Similaires
- 2-oxa-6-azaspiro[3.3]heptane
- 2-oxa-7-azaspiro[3.5]nonane
Comparison: 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds. The furan ring allows for additional functionalization and enhances the compound’s ability to interact with biological targets .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C11H15NO2/c1-2-9(14-5-1)10-11(8-12-10)3-6-13-7-4-11/h1-2,5,10,12H,3-4,6-8H2 |
Clé InChI |
CZEYNSLLOVVOOX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12CNC2C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




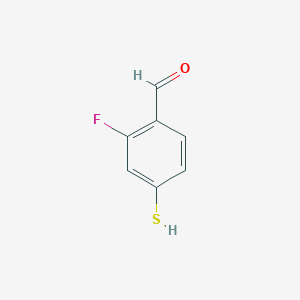
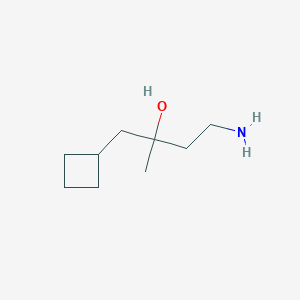
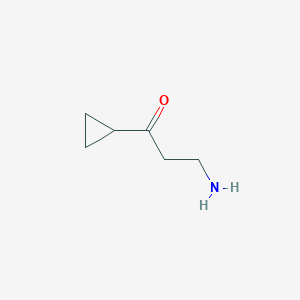

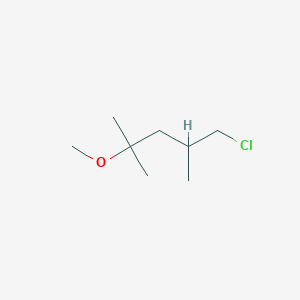
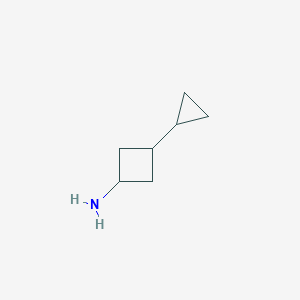
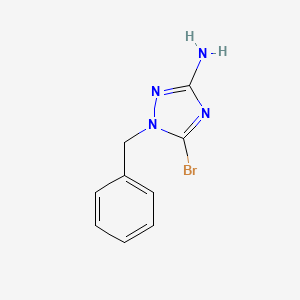
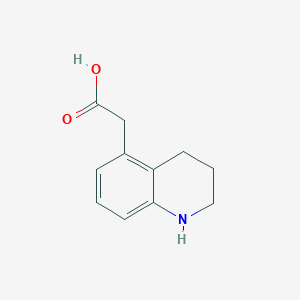

![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13188179.png)
![1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13188182.png)
![6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B13188186.png)
